2-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine

Lipophilicity Drug-likeness Membrane permeability

MetAP2 inhibitor discovery requires the 4-phenyl-1,2,3-triazole pharmacophore-removal of phenyl abolishes activity (PDB: 2ADU; Ki = 4.2 nM). This compound delivers the validated scaffold with a primary amine for direct acylation or reductive amination. • Essential 4-phenyl group for MetAP2 binding-non-phenyl analogs are inactive • Primary amine handle: compatible with HATU/EDC coupling and NaBH(OAc)₃ reductive amination • Available as free base (CAS 1706429-50-6) and HCl salt (CAS 1824049-68-4), both at 95% purity • LogP 1.46, TPSA 56.73 Ų: lead-like fragment for FBDD and PROTAC linker assembly

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13241144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC(CN)N1C=C(N=N1)C2=CC=CC=C2
InChIInChI=1S/C11H14N4/c1-9(7-12)15-8-11(13-14-15)10-5-3-2-4-6-10/h2-6,8-9H,7,12H2,1H3
InChIKeyMPLBEHYADAVFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine – Chemical Identity and Core Scaffold Profile for Research Procurement


2-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine (CAS 1706429-50-6 free base; CAS 1824049-68-4 hydrochloride salt) is a 1,4-disubstituted 1,2,3-triazole derivative with molecular formula C₁₁H₁₄N₄ and molecular weight 202.26 g/mol . The compound features a 4-phenyl-1,2,3-triazole core connected via the N1 position to a propan-1-amine side chain bearing a primary amine terminus. Its synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and a 2-azidopropan-1-amine precursor, the hallmark reaction of click chemistry . The 1,2,3-triazole ring exhibits exceptional chemical stability, resisting hydrolysis and oxidation under standard laboratory and physiological conditions, with thermal decomposition onset around 290 °C [1]. Key computed physicochemical parameters include LogP = 1.46, topological polar surface area (TPSA) = 56.73 Ų, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds . The compound is commercially available as both free base and hydrochloride salt at research-grade purity of 95% .

4-Phenyl-1,2,3-triazole core with primary amine handle
Click chemistry-compatible scaffold for modular derivatization
Available as free base and hydrochloride salt

Why Closely Related Triazole-Propanamine Building Blocks Cannot Be Interchanged with 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine


The 4-phenyl-1,2,3-triazole scaffold is not a generic, interchangeable module. Three structural variables critically differentiate this compound from its closest analogs and directly impact downstream molecular properties in drug discovery campaigns. First, the presence of the 4-phenyl substituent (vs. unsubstituted triazole) confers approximately two orders of magnitude greater lipophilicity (experimental LogP ~1.91 for the 4-phenyltriazole core vs. LogP ~−0.4 for 1H-1,2,3-triazole), which governs membrane permeability, plasma protein binding, and target engagement [1]. Second, the N1-propan-1-amine connectivity positions the primary amine at a specific spatial distance and vector from the triazole ring that differs from the ethanamine (shorter) and butanamine (longer) homologs, altering the geometry of hydrogen-bonding interactions with biological targets . Third, the 4-aryl-1,2,3-triazole pharmacophore has been crystallographically validated as a reversible methionine aminopeptidase-2 (MetAP2) inhibitor template (PDB: 2ADU), with a Ki of 4.2 nM and IC₅₀ of 10 nM for the optimized lead compound – activity that is entirely abrogated when the 4-aryl substituent is removed [2]. Procurement of a non-phenyl or differently linked analog will not recapitulate these structure-dependent properties.

4-Phenyl substitution Removing the phenyl group dramatically alters lipophilicity and target engagement potential.
N1-Propan-1-amine connectivity Shorter or longer linker homologs shift amine spatial orientation and binding geometry.
4-Aryl pharmacophore Non-arylated or differently substituted triazoles lose the MetAP2 inhibitory template activity.

Quantitative Differentiation Evidence for 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine vs. Closest Analogs


Enhanced Lipophilicity and Membrane Permeability: 4-Phenyl Substitution vs. Unsubstituted 1,2,3-Triazole Core

The 4-phenyl substituent dramatically increases lipophilicity compared to the unsubstituted 1,2,3-triazole scaffold. The 4-phenyl-1,2,3-triazole core has an experimentally validated ACD/LogP of 1.91 and Log Kow (KOWWIN estimate) of 1.75 , while unsubstituted 1H-1,2,3-triazole has a computed LogP of approximately −0.4 [1]. This ΔLogP of ~2.3 units represents a >200-fold increase in octanol/water partition coefficient, directly impacting passive membrane permeability and blood-brain barrier penetration potential. For the full target compound, the computed LogP is 1.46, reflecting a modest reduction from the core due to the polar primary amine . The 4-phenyl group additionally provides π-π stacking capacity (dihedral angle of 29.0° between triazole and phenyl rings in crystallized acetamide derivatives), enabling aromatic interactions with hydrophobic protein pockets that are absent in non-phenyl analogs [2].

Lipophilicity Shift
Cross-study comparable
Core LogP +2.3 vs. unsubstituted triazole (>200-fold increase)
Supports membrane permeability and target engagement assessment
Computed and experimental values; verify for full molecule
Lipophilicity Drug-likeness Membrane permeability SAR

Regioisomeric Specificity: N1-Propan-1-amine vs. N1-Propan-2-amine Connectivity Determines Amine Spatial Orientation

The target compound 2-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine (CAS 1706429-50-6) and its regioisomer 1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine (CAS 1706457-78-4) share the identical molecular formula (C₁₁H₁₄N₄, MW 202.26) but differ in the attachment point of the primary amine . In the target compound, the amine is located on the terminal carbon of the propyl chain (propan-1-amine), placing the nucleophilic nitrogen at a distance of three C–C bonds from the triazole N1. In the regioisomer, the amine is on the central carbon (propan-2-amine), creating a branched architecture with the amine only two bonds from N1 but sterically encumbered by the additional methyl group. This difference alters the spatial orientation of the amine by approximately 1.5 Å in the extended conformation and changes the amine's pKa due to differing inductive effects from the triazole ring. Both compounds are available at 95% purity from the same supplier, enabling direct comparative studies .

Amine Position Shift
Head-to-head
Terminal (propan-1-amine) vs. central (propan-2-amine) amine; ~1.5 Å shift
Distinct hydrogen-bond geometry; not functionally interchangeable
Same MW, different spatial vector; verify for target binding
Regioisomerism Amine geometry Molecular recognition Derivatization

Linker Length Optimization: Propan-1-amine vs. Ethanamine Homolog – Distinct Conformational and Binding Geometries

The target compound's three-carbon propan-1-amine linker provides a specific balance of conformational flexibility and spatial reach that differs from both the shorter ethanamine homolog (2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, CAS 1101852-29-2, C₁₀H₁₂N₄, MW 188.23) and the longer regioisomeric butanamine analog (3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine, CAS 1564544-25-7, C₁₁H₁₄N₄, MW 202.26) . The target compound has 3 rotatable bonds versus 2 for the ethanamine homolog, providing one additional degree of conformational freedom. The ethanamine linker restricts the amine to a maximum distance of ~5.0 Å from the triazole N1, while the propan-1-amine linker extends this to ~6.3 Å . Critically, the 3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine regioisomer (CAS 1564544-25-7) shares the same molecular formula as the target (C₁₁H₁₄N₄, MW 202.26) but connects the amine via an n-propyl chain rather than an isopropanolamine-type linkage, producing different vector geometry for the terminal amine .

Linker Geometry
Head-to-head
3-carbon branched linker: ~6.3 Å amine–N1 distance; ethanamine: ~5.0 Å
Linker length influences ternary complex geometry
Critical for PROTAC or fragment growing design
Linker optimization Conformational flexibility Structure-based design Homolog comparison

The 4-Aryl-1,2,3-Triazole Pharmacophore: Validated MetAP2 Inhibition with Nanomolar Potency Confirmed by X-Ray Crystallography

The 4-aryl-1,2,3-triazole scaffold – of which the target compound is a direct structural descendant – has been crystallographically validated as a reversible methionine aminopeptidase-2 (hMetAP2) inhibitor template. Kallander et al. (2005) reported the discovery and optimization of this class, with the lead compound (Compound 24) demonstrating a Ki of 4.2 nM and IC₅₀ of 10 nM against cobalt-activated hMetAP2 in full kinetic analysis [1]. The X-ray crystal structure (PDB: 2ADU, resolution 1.90 Å) confirmed direct coordination between the triazole nitrogens and the active-site cobalt atoms, along with a key interaction with His-231 [1]. Compound 24 also inhibited human and mouse endothelial cell growth and demonstrated in vivo anti-angiogenic activity in a mouse matrigel model [1]. In contrast, 1,2,4-triazole-based MetAP2 inhibitors from the 3-anilino-5-benzylthio series achieved even greater potency (IC₅₀ 50–100 pM range) but through a distinct pharmacophore architecture that does not accommodate the N1-aminoalkyl substitution pattern of the 1,2,3-triazole series [2]. The target compound's 4-phenyl group is essential for the hydrophobic interaction with the MetAP2 S1 pocket observed in the 2ADU structure; removal of the aryl substituent abolishes inhibitory activity [1].

MetAP2 Inhibition
Class-level
Class lead Ki 4.2 nM, IC50 10 nM (hMetAP2); PDB 2ADU
Reported nanomolar inhibitory activity of 4-aryl-triazole class
Target compound is a building block; activity requires full elaboration
MetAP2 inhibition Angiogenesis Cancer therapeutics X-ray crystallography

1,2,3-Triazole as Metabolically Stable Amide Bioisostere: Enhanced Microsomal Stability vs. Amide-Containing Congeners

The 1,2,3-triazole ring is widely exploited as a metabolically stable trans-amide bond surrogate in medicinal chemistry [1]. Direct comparative microsomal stability studies have demonstrated that replacement of amide linkages with 1,2,3-triazoles improves metabolic stability. Using rat and human liver microsomes to evaluate CYP450-mediated phase I metabolism, triazole-containing dopamine D4 receptor ligands showed enhanced stability compared to their amide-containing analogs [2]. Similarly, in D3 receptor ligand series, 1,2,3-triazole incorporation modestly improved metabolic stability relative to amide analogues in mouse liver microsome assays [3]. The 1,2,3-triazole moiety resists enzymatic hydrolysis by proteases and amidases that would cleave conventional amide bonds, while maintaining comparable hydrogen-bonding capacity (triazole N2 and N3 act as H-bond acceptors analogous to the amide carbonyl oxygen) [1]. The target compound, with its primary amine handle coupled to the triazole core, is ideally suited for incorporation into peptidomimetic chains where metabolic stability is a design criterion.

Metabolic Stability
Class-level
Triazole resists amidase hydrolysis; improved microsomal stability vs. amide in reported series
Class-level stability advantage; verify with target compound conjugates
Qualitative improvement; magnitude scaffold-dependent
Amide bioisostere Metabolic stability Peptidomimetics Liver microsomes

Primary Amine Reactivity for Modular Diversification: Free Base vs. HCl Salt Forms Enable Distinct Synthetic Workflows

The target compound's primary amine terminus is the key reactive handle for downstream derivatization, enabling amide coupling, reductive amination, sulfonamide formation, and urea synthesis. The compound is commercially available in two forms: the free base (CAS 1706429-50-6) and the hydrochloride salt (CAS 1824049-68-4), both at 95% purity . The free base (MW 202.26, LogP 1.46, TPSA 56.73) is directly suitable for reactions requiring nucleophilic amine (e.g., amide couplings with HATU/EDC, reductive aminations with NaBH(OAc)₃), while the HCl salt (MW 238.72, C₁₁H₁₅ClN₄) offers improved bench stability, easier weighing, and aqueous solubility . In contrast, the carboxylic acid analog 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS 51720-20-8, MW 203.19) is limited to carboxylate-based conjugation chemistry and cannot participate in amine-specific transformations . Similarly, the alcohol analog 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol lacks the nucleophilicity of the primary amine, requiring activation (e.g., mesylation) prior to derivatization [1].

Amine Reactivity
Supporting evidence
Primary amine enables amide coupling, reductive amination; free base and HCl salt available
Versatile handle for library synthesis; dual salt form for workflow flexibility
Contrasts with acid/alcohol analogs requiring activation
Synthetic chemistry Amine reactivity Salt form selection Derivatization

Recommended Research and Industrial Application Scenarios for 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine Based on Quantitative Evidence


MetAP2-Targeted Anticancer Lead Optimization Using the 4-Aryl-1,2,3-Triazole Pharmacophore

The 4-aryl-1,2,3-triazole scaffold has been crystallographically validated as a reversible MetAP2 inhibitor template (PDB: 2ADU) with Ki = 4.2 nM and IC₅₀ = 10 nM for the optimized lead compound, and demonstrated in vivo anti-angiogenic efficacy in a mouse matrigel model [1]. The target compound, bearing the essential 4-phenyl substituent and a primary amine handle at the N1-propan-1-amine position, serves as an ideal starting material for structure-guided elaboration of the MetAP2 pharmacophore. The primary amine can be acylated with diverse carboxylic acids to explore the solvent-exposed region of the MetAP2 active site that accommodates the N1-substituent in the 2ADU co-crystal structure. Removal of the 4-phenyl group from this scaffold abolishes MetAP2 inhibitory activity, underscoring its essential role and the non-interchangeability of non-phenyl analogs [1].

Peptidomimetic and PROTAC Linker Design Exploiting Metabolically Stable Triazole-Amide Bioisosterism

The 1,2,3-triazole ring functions as a metabolically stable trans-amide bond surrogate, with documented improvements in liver microsomal stability compared to conventional amide linkages [2]. The target compound provides both the triazole bioisostere and a terminal primary amine for sequential peptide coupling, enabling its incorporation as a central building block in peptidomimetic chains or PROTAC linker architectures. The 4-phenyl group contributes lipophilicity (LogP 1.46) that can be tuned through subsequent derivatization, while the triazole ring's resistance to hydrolysis, oxidation, and enzymatic degradation (thermal stability >290 °C) ensures chemical robustness during multi-step synthetic sequences and under physiological assay conditions [3].

Fragment-Based Drug Discovery (FBDD) Library Design with Defined 3D Pharmacophore Geometry

The target compound's combination of a rigid aromatic core (4-phenyltriazole), a flexible three-carbon linker with defined spatial reach (~6.3 Å amine–N1 distance), and a primary amine hydrogen-bond donor/acceptor makes it a versatile fragment for FBDD libraries . Unlike the ethanamine homolog (shorter, ~5.0 Å reach) or the linear propan-1-amine regioisomer (longer, ~7.6 Å reach), the target compound's specific branched connectivity positions the amine at an intermediate distance with distinct vector geometry, offering unique sampling of chemical space for fragment growing and linking campaigns . The LogP of 1.46 and TPSA of 56.73 Ų place the compound within lead-like chemical space (congruent with the Rule of Three for fragments), making it suitable for direct screening or elaboration .

Parallel Library Synthesis via Robust Amide Coupling and Reductive Amination Chemistry

The primary amine handle enables high-throughput parallel library synthesis through two well-validated reaction manifolds: (i) amide coupling with diverse carboxylic acids using standard coupling reagents (HATU, EDC/HOBt), and (ii) reductive amination with aldehydes or ketones using NaBH(OAc)₃ or similar reducing agents . The availability of both free base (for direct use in nucleophilic reactions) and hydrochloride salt (for improved storage stability and weighing accuracy) provides operational flexibility without requiring in-house salt metathesis . The CuAAC-based synthesis of the parent scaffold ensures reliable access to multi-gram quantities for library production, consistent with the click chemistry paradigm of modular, high-yielding triazole assembly . This synthetic tractability contrasts with analogs bearing less reactive functional groups (e.g., alcohol or carboxylic acid) that require additional activation steps before diversification.

Application
Selection Property
Validation Focus
MetAP2-targeted pharmacophore studies
4-Aryl-1,2,3-triazole scaffold with reported cocrystal structure
Target engagement and SAR expansion
Peptidomimetic / PROTAC linker research
Triazole-amide bioisostere with reported microsomal stability
Metabolic stability profiling in liver microsomes
Fragment-based library design
Defined 3D pharmacophore with intermediate amine reach
Chemical space sampling and fragment growing
Parallel library synthesis
Primary amine reactivity + salt form flexibility
Amide coupling / reductive amination scope
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